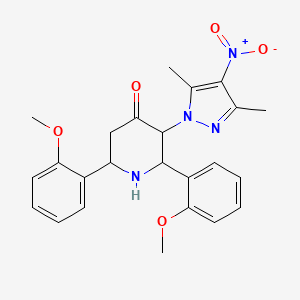
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
描述
Synthesis Analysis
The synthesis of related quinoline and pyridine derivatives often involves complex reactions that require precise conditions. For instance, the cyclization of lithiated pyridine and quinoline carboxamides alpha to nitrogen results in anions that undergo intramolecular attack on the pyridine or quinoline ring. This process yields a range of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams, which may share synthetic pathways or mechanistic insights with the target compound (Clayden, Hamilton, & Mohammed, 2005).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography. For example, the structure of benzamide derivatives has been established through recyclization reactions and X-ray analysis, providing insight into the molecular geometry and bonding patterns that could be relevant for understanding the structure of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(4-Pyridinyl)-4-Quinolinecarboxamide (Mashevskaya et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives can vary widely depending on their specific functional groups and molecular structure. For example, the reactivity and subsequent chemical transformations of quinoline derivatives are influenced by their substitution patterns, as seen in the regiospecific synthesis of benzo[h]pyrimido[4,5-b]quinolines from aminopyrimidines and dimethylaminomethylenetetralone hydrochloride (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, polymorphic modifications of related 1H-pyrrolo[3,2,1-ij]quinoline carboxamides have been explored, revealing significant differences in crystal packing and organization, which can affect the compound's physical characteristics (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives or undergoing specific reactions, can also be deduced from the behavior of structurally similar compounds. For example, the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides highlight the potential for bioactivity and the importance of molecular hybridization in modifying chemical properties (Largani et al., 2017).
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-23(25-16-5-6-21-22(13-16)29-12-11-28-21)18-14-20(15-7-9-24-10-8-15)26-19-4-2-1-3-17(18)19/h1-10,13-14H,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXYTOJADUGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4684999.png)

![ethyl 2-(allylamino)-4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4685020.png)

![3-({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685027.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4685033.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4685043.png)
![2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide](/img/structure/B4685046.png)
![N-[4-(cyclopentyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685055.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4685072.png)
![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)
![2,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4685085.png)
